molecular formula C9H13ClN2 B3143788 N-(4-chlorobenzyl)ethane-1,2-diamine CAS No. 53654-70-9

N-(4-chlorobenzyl)ethane-1,2-diamine

Cat. No. B3143788
M. Wt: 184.66 g/mol
InChI Key: NENSJZAMDSIIJW-UHFFFAOYSA-N
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Patent
US04642345

Procedure details

p-Chlorobenzyl chloride, 32 g. (0.2 mole), was added dropwise to 60 g. (1.0 mole) of ethylenediamine heated at 80°. The solution was stirred at 80° overnight and then the excess amine was distilled in vacuo. The residue was triturated with i-PrOH to yield 32 g. of crude product. This material was dissolved in water, basified with dilute NaOH and the solution extracted with CH2Cl2. The combined extracts were dried (K2CO3) and concentrated in vacuo to an oil. The latter was distilled and the material boiling at 93°-95°/0.06 mm Hg was collected to yield 14.5 g. of the desired product, the identity of which was confirmed by examination of the NMR spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[CH:4][CH:3]=1.[CH2:10]([NH2:13])[CH2:11][NH2:12].[OH-].[Na+]>O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:12][CH2:11][CH2:10][NH2:13])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at 80° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(0.2 mole), was added dropwise to 60 g
DISTILLATION
Type
DISTILLATION
Details
the excess amine was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with i-PrOH
CUSTOM
Type
CUSTOM
Details
to yield 32 g
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
DISTILLATION
Type
DISTILLATION
Details
The latter was distilled
CUSTOM
Type
CUSTOM
Details
the material boiling at 93°-95°/0.06 mm Hg was collected
CUSTOM
Type
CUSTOM
Details
to yield 14.5 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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